molecular formula C9H7BrFN3O B172486 2-(4-Bromo-2-fluorophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one CAS No. 111992-09-7

2-(4-Bromo-2-fluorophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one

Cat. No.: B172486
CAS No.: 111992-09-7
M. Wt: 272.07 g/mol
InChI Key: CGFGUJRUOGAXSM-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is a heterocyclic compound that features a triazolone ring substituted with a bromo-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with methyl isocyanate to form an intermediate, which then undergoes cyclization to yield the desired triazolone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted triazolones, biaryl derivatives, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The bromo and fluoro substituents enhance its binding affinity to certain enzymes or receptors, leading to its biological activity. The triazolone ring can interact with various biological pathways, potentially inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobiphenyl
  • 4-Bromo-2-fluoroaniline
  • 4-Bromo-2-fluorophenylacetic acid

Uniqueness

2-(4-Bromo-2-fluorophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is unique due to its triazolone ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3O/c1-5-12-9(15)14(13-5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFGUJRUOGAXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562348
Record name 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111992-09-7
Record name 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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